molecular formula C19H40O9S B1453029 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol CAS No. 651042-84-1

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol

Cat. No.: B1453029
CAS No.: 651042-84-1
M. Wt: 444.6 g/mol
InChI Key: CDNIDSBAWGKXHY-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol is a chemical compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol typically involves the stepwise addition of ethylene oxide to a thiol precursor. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the thiol group and facilitate the nucleophilic attack on the ethylene oxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The disulfide bond can be reduced back to the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Alkyl halides are often used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the free thiol group.

    Substitution: Formation of thioethers.

Scientific Research Applications

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of proteins and peptides through thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity is crucial for its role in thiol-disulfide exchange reactions, which are important in protein folding and stabilization. The compound can also interact with metal ions, forming coordination complexes that can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol: Similar structure but with a terminal hydroxyl group instead of a thiol group.

    2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: A longer chain compound with additional ether linkages and a terminal hydroxyl group.

Uniqueness

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol is unique due to its terminal thiol group, which imparts distinct reactivity compared to its hydroxyl-containing analogs. This thiol group allows for specific interactions with other thiol-containing molecules and metal ions, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O9S/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29/h29H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIDSBAWGKXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694733
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-84-1
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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